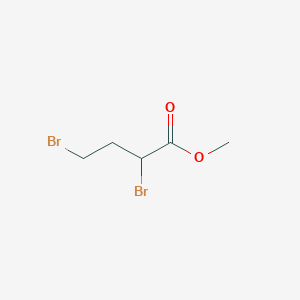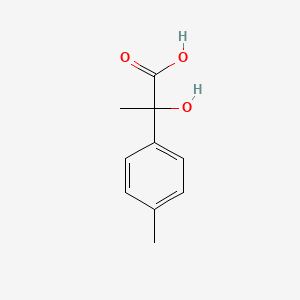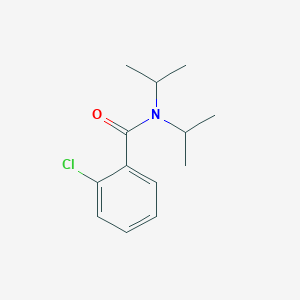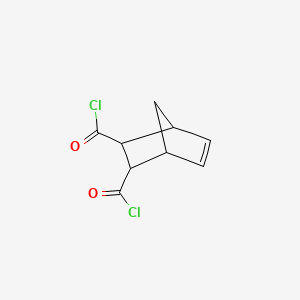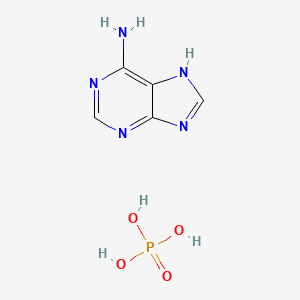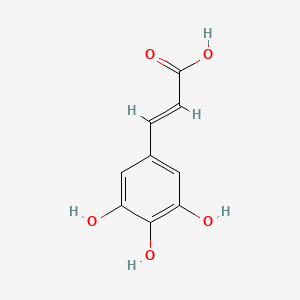![molecular formula C10H12O3 B3428961 (2s)-2-[(4-Methoxyphenoxy)methyl]oxirane CAS No. 71031-04-4](/img/structure/B3428961.png)
(2s)-2-[(4-Methoxyphenoxy)methyl]oxirane
Overview
Description
(2S)-2-[(4-Methoxyphenoxy)methyl]oxirane is an organic compound characterized by the presence of an oxirane ring and a methoxyphenoxy group This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and (S)-glycidol.
Formation of the Intermediate: 4-Methoxyphenol is reacted with a suitable alkylating agent, such as epichlorohydrin, in the presence of a base like sodium hydroxide to form 4-methoxyphenoxypropanol.
Epoxidation: The intermediate 4-methoxyphenoxypropanol is then subjected to epoxidation using a peracid, such as meta-chloroperoxybenzoic acid, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Types of Reactions:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Meta-chloroperoxybenzoic acid or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Epoxides: Produced through nucleophilic substitution reactions.
Chemistry:
Synthesis of Complex Molecules: this compound is used as a building block in the synthesis of more complex organic molecules.
Polymer Chemistry: It serves as a monomer in the production of epoxy resins and other polymers.
Biology and Medicine:
Drug Development: The compound’s reactivity makes it useful in the synthesis of pharmaceutical intermediates.
Bioconjugation: It is employed in the modification of biomolecules for research purposes.
Industry:
Coatings and Adhesives: Used in the formulation of high-performance coatings and adhesives due to its ability to form strong cross-linked networks.
Material Science: Incorporated into materials to enhance their mechanical and thermal properties.
Mechanism of Action
The reactivity of (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane is primarily due to the strained three-membered oxirane ring, which is susceptible to nucleophilic attack. The mechanism involves the opening of the oxirane ring by nucleophiles, leading to the formation of more stable products. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
(2S)-2-[(4-Hydroxyphenoxy)methyl]oxirane: Similar structure but with a hydroxy group instead of a methoxy group.
(2S)-2-[(4-Methylphenoxy)methyl]oxirane: Contains a methyl group instead of a methoxy group.
Uniqueness:
Reactivity: The presence of the methoxy group in (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane can influence its reactivity compared to similar compounds with different substituents.
Applications: The specific functional groups in this compound make it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2S)-2-[(4-methoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-11-8-2-4-9(5-3-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWGFHZLPMLKBL-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC[C@@H]2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71031-04-4 | |
| Record name | (2R)-2-[(4-methoxyphenoxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





